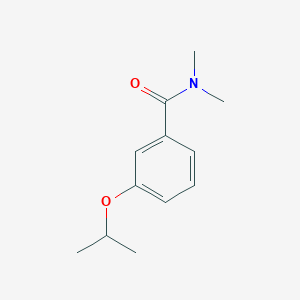

3-isopropoxy-N,N-dimethylbenzamide

货号:

B5313383

分子量:

207.27 g/mol

InChI 键:

DMBZZIWLPXTNNZ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

3-Isopropoxy-N,N-dimethylbenzamide is a chemical compound offered for research and development purposes. As a derivative of N,N-dimethylbenzamide, which is recognized as a reagent for the deoxygenation of secondary alcohols , this alkoxy-substituted analog serves as a valuable building block in organic synthesis and medicinal chemistry research. The structural motif of N,N-dimethylbenzamide is a common feature in various specialized compounds, indicating its utility in constructing more complex molecules . Researchers utilize this compound and its analogs as intermediates in the exploration of new chemical entities and the development of pharmaceutical candidates. The presence of the isopropoxy group and the N,N-dimethylamide moiety makes it a versatile scaffold for further chemical modifications. This product is intended for use by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name |

N,N-dimethyl-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)15-11-7-5-6-10(8-11)12(14)13(3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBZZIWLPXTNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

N,N-Dimethylbenzamide (Parent Compound)

The parent compound, N,N-dimethylbenzamide, lacks substituents on the benzene ring. Key differences include:

- Reactivity : N,N-Dimethylbenzamide undergoes smooth hydrogenation over Pd-In₂O₃ catalysts to yield benzyl alcohol (95% yield), demonstrating its susceptibility to catalytic reduction under mild conditions .

- Spectroscopic Properties : The carbonyl carbon (δ ~171.8 ppm in $^{13}\text{C NMR}$) and N-methyl groups (δ ~3.0 ppm in $^{1}\text{H NMR}$) are consistent across derivatives, but solvent polarity significantly affects $^{13}\text{C NMR}$ shifts and rotational barriers about the C–N bond .

- Applications : Used as a model substrate in studies of solvent effects on rotational dynamics and catalytic hydrogenation .

4-Substituted N,N-Dimethylbenzamides

Examples include 4-methoxy-N,N-dimethylbenzamide and 4-hexyl-N,N-dimethylbenzamide :

- Synthesis : 4-Methoxy derivatives are synthesized via Pd-catalyzed coupling, achieving >90% yields under optimized conditions .

- Hexyl substituents increase hydrophobicity, as evidenced by retention behavior in chromatography .

- Catalytic Utility : 4-Hexyl derivatives participate in Fe-catalyzed C(sp²)–C(sp³) cross-coupling with alkyl Grignard reagents, yielding branched aliphatic-aromatic hybrids (95% yield) .

3-Substituted N,N-Dimethylbenzamides

Examples include 3-methyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide and 3-methoxy-N-(5-methyl-3-isoxazolyl)benzamide :

- Synthesis: 3-Methyl derivatives are synthesized via reaction of 3-methylbenzoyl chloride with amino alcohols, followed by X-ray crystallographic validation .

- The isopropoxy group in 3-isopropoxy-N,N-dimethylbenzamide may act as a weaker electron donor than methoxy, altering regioselectivity in C–H activation .

N,N-Dimethylisopropionamide and Other Bulky Amides

- Steric Influence : Bulky amides like N,N-dimethylisopropionamide favor the formation of specific purine analogs in multicomponent reactions, highlighting the role of steric effects in directing reaction pathways .

- Chromatographic Behavior : Tertiary amides like N,N-dimethylbenzamide exhibit distinct retention indices in gas chromatography, deviating from primary amides by up to -80 index units due to reduced polarity .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings

- Electronic vs.

- Thermal Stability : Tertiary benzamides (e.g., N,N-dimethylbenzamide) exhibit enhanced stability in the presence of CuI compared to primary/secondary analogs, with degradation pathways influenced by substituent bulk .

- Chromatographic Applications : N,N-Dimethylbenzamide serves as a derivatization agent for amine detection, with method precision (% CV <2%) validated in GC-MS protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。